(2E)-2-Cyano-3-(4-hydroxy-3,5-diisopropylphenyl)prop-2-enamide

Phospholipase D Neutrophil signaling Tyrosine kinase inhibition

(2E)-2-Cyano-3-(4-hydroxy-3,5-diisopropylphenyl)prop-2-enamide, commonly designated ST271 (CAS 106392-48-7), is a tyrphostin-class protein tyrosine kinase (PTK) inhibitor with a molecular formula of C₁₆H₂₀N₂O₂ and molecular weight of 272.34 g/mol. Unlike direct catalytic-site phospholipase D (PLD) inhibitors, ST271 acts upstream at the receptor–tyrosine kinase coupling interface to suppress PLD activation, a mechanism first characterized in human neutrophils and platelets that distinguishes it within both the tyrphostin family and the broader PLD inhibitor landscape.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
Cat. No. B12444681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-2-Cyano-3-(4-hydroxy-3,5-diisopropylphenyl)prop-2-enamide
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)N
InChIInChI=1S/C16H20N2O2/c1-9(2)13-6-11(5-12(8-17)16(18)20)7-14(10(3)4)15(13)19/h5-7,9-10,19H,1-4H3,(H2,18,20)
InChIKeyHMLQHJRJKQDTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-2-Cyano-3-(4-hydroxy-3,5-diisopropylphenyl)prop-2-enamide (ST271): A Tyrphostin-Class PTK Inhibitor with Differentiated PLD Suppression for Signaling Research Procurement


(2E)-2-Cyano-3-(4-hydroxy-3,5-diisopropylphenyl)prop-2-enamide, commonly designated ST271 (CAS 106392-48-7), is a tyrphostin-class protein tyrosine kinase (PTK) inhibitor with a molecular formula of C₁₆H₂₀N₂O₂ and molecular weight of 272.34 g/mol . Unlike direct catalytic-site phospholipase D (PLD) inhibitors, ST271 acts upstream at the receptor–tyrosine kinase coupling interface to suppress PLD activation, a mechanism first characterized in human neutrophils and platelets that distinguishes it within both the tyrphostin family and the broader PLD inhibitor landscape [1]. The compound is supplied as a light yellow to yellow solid powder with purity typically ≥98% and demonstrates robust solubility in DMSO (≥54 mg/mL; ~198 mM), making it suitable for cell-based signaling studies .

Why Generic Substitution of (2E)-2-Cyano-3-(4-hydroxy-3,5-diisopropylphenyl)prop-2-enamide (ST271) with Other Tyrphostins or PLD Inhibitors Is Scientifically Unsound


The tyrphostin family encompasses structurally diverse PTK inhibitors with widely divergent potency, target selectivity, and downstream functional effects. In the only published head-to-head study of receptor-mediated PLD inhibition in human neutrophils, ST271 (IC₅₀ 6.7 μM vs fMet-Leu-Phe) was 3.7-fold more potent than its closest structural analog ST638 (IC₅₀ 25 μM) and 9.4-fold more potent than erbstatin (IC₅₀ 63 μM) [1]. Furthermore, ST271 exhibits a unique functional signature — it abolishes PLD activation downstream of multiple chemoattractant receptors (fMet-Leu-Phe, PAF, LTB₄) while leaving PKC-mediated PLD activation intact, a selectivity profile not shared by all tyrphostins [1]. Critically, ST271 inhibits PLD without directly targeting the PLD enzyme itself, instead interrupting receptor–tyrosine kinase coupling; this stands in mechanistic contrast to direct PLD catalytic inhibitors such as FIPI (PLD1 IC₅₀ 25 nM, PLD2 IC₅₀ 20 nM) . Substituting ST271 with another tyrphostin or a direct PLD inhibitor therefore interrogates a fundamentally different node in the signaling cascade — a substitution that can generate misleading or irreproducible results in pathway dissection studies.

Quantitative Differentiation Evidence for (2E)-2-Cyano-3-(4-hydroxy-3,5-diisopropylphenyl)prop-2-enamide (ST271): Comparator-Backed Procurement Decision Data


Head-to-Head Potency: ST271 vs ST638 and Erbstatin in fMet-Leu-Phe-Stimulated PLD Activity (Human Neutrophils)

In the single definitive head-to-head study conducted in human neutrophils, ST271 inhibited fMet-Leu-Phe-stimulated PLD activity with an IC₅₀ of 6.7 ± 1.7 μM, making it the most potent tyrphostin tested [1]. The direct structural analog ST638 required a 3.7-fold higher concentration to achieve the same effect (IC₅₀ 25 ± 7.6 μM), while the natural product PTK inhibitor erbstatin was 9.4-fold weaker (IC₅₀ 63 ± 24 μM) [1]. Against PAF-stimulated PLD, ST271 maintained superior potency (IC₅₀ 9.0 ± 1.5 μM) compared with ST638 (IC₅₀ 25 ± 1.8 μM) [1]. Critically, ST271 showed no inhibitory effect on PKC-mediated (PDBu-stimulated) PLD activity at concentrations up to 30 μM, whereas the PKC inhibitor Ro-31-8220 potently blocked PDBu-stimulated PLD (IC₅₀ 0.3 μM) but not receptor-mediated PLD — confirming that ST271 selectively targets the receptor–tyrosine kinase coupling step rather than PLD per se [1].

Phospholipase D Neutrophil signaling Tyrosine kinase inhibition

Pathway Selectivity: ST271 Discriminates PLD from Phosphoinositide-Specific Phospholipase C (PtdInsP₂-PLC)

A key differentiation of ST271 is its ability to discriminate between two phospholipase pathways activated by the same receptor. In human neutrophils stimulated with fMet-Leu-Phe, ST271 at concentrations up to 10 μM produced near-complete inhibition of PLD activity while Ins(1,4,5)P₃ generation (the product of PtdInsP₂-PLC) was only weakly inhibited [1]. At higher ST271 concentrations (>10 μM), InsP₃ levels paradoxically increased — an effect deemed non-specific and attributed to basal InsP₃ production in unstimulated cells [1]. This PLD-over-PLC selectivity is not a universal property of tyrphostins; ST638 and erbstatin were not tested for PLC selectivity in the same study, and the molecular basis of this discrimination remains unique to ST271 within the published tyrphostin literature [1]. In a separate platelet study, ST271 did inhibit phospholipase C via a distinct mechanism — prevention of extracellular Ca²⁺ entry — indicating that pathway selectivity is cell-type and context-dependent, an important consideration for experimental design [2].

Signal transduction Phospholipase selectivity Neutrophil biology

Mechanistic Class Differentiation: Indirect PLD Suppression via PTK vs Direct PLD Catalytic Inhibition (FIPI, CAY10593)

ST271 occupies a mechanistically distinct niche within the PLD inhibitor landscape. Unlike direct PLD catalytic inhibitors such as FIPI (PLD1 IC₅₀ 25 nM, PLD2 IC₅₀ 20 nM) or CAY10593 (VU0155069; selective PLD1 antagonist), ST271 does not bind to or inhibit PLD enzymes directly [1]. The original biochemical characterization demonstrated that ST271 fails to inhibit phorbol ester (PDBu)-stimulated PLD activity at concentrations up to 30 μM, whereas Ro-31-8220 (a PKC inhibitor) abolishes PDBu-stimulated PLD with an IC₅₀ of 0.3 μM [1]. This mechanistic signature — suppression of receptor-mediated PLD activation with sparing of PKC-driven PLD — defines ST271 as an upstream signaling probe that targets the receptor–tyrosine kinase coupling interface rather than the PLD enzyme itself [1]. In contrast, FIPI and halopemide derivatives inhibit both basal and receptor-stimulated PLD activity indiscriminately by occupying the PLD catalytic site . For studies requiring dissection of the specific contribution of tyrosine kinase-dependent PLD activation versus total cellular PLD activity, ST271 is the appropriate tool while FIPI is not.

Mechanism of action PLD inhibitor classification Target engagement

Comparative Platelet PLD Inhibition Profile: ST271, Genistein, MDHC, and Tyrphostin A25 in Thrombin-Stimulated Human Platelets

In a systematic comparison of multiple PTK inhibitors on thrombin-stimulated PLD activity in intact human platelets, ST271 was among the most effective compounds tested alongside genistein, methyl 2,5-dihydroxycinnamate (MDHC), and tyrphostin A25 [1]. In saponin-permeabilized platelets where GTP-γ-S directly stimulates PLD, ST271, ST638, and tyrphostin A25 produced the most notable inhibition of peptide phosphorylation — a measure of src-family PTK activity — suggesting that ST271's efficacy extends beyond intact cell receptor blockade to direct PTK catalytic suppression [1]. In a separate functional study, ST271 (100 μM) caused complete inhibition of inositol phosphate formation induced by FcγRII cross-linking while producing only a small (<30%) but significant inhibition of thrombin and U46619 responses, indicating differential regulation of tyrosine kinase-dependent vs G-protein-coupled receptor pathways [2]. In contrast, erbstatin was reported to be without effect on PAF-induced platelet aggregation at 100 μg/mL, whereas ST271 at equivalent concentrations suppressed PLD-dependent signaling [3].

Platelet signaling Src-family kinases Phospholipase D

Solubility and Formulation Reproducibility: ST271 Provides ≥198 mM DMSO Solubility with Defined Stability Parameters

Reproducible in vitro pharmacology requires compounds with well-characterized solubility and stability. ST271 demonstrates DMSO solubility of ≥54 mg/mL (≥198 mM) at 25°C, with ethanol solubility of equivalent magnitude and water insolubility . This high organic solubility enables preparation of concentrated stock solutions (typically 10–100 mM in anhydrous DMSO) that minimize solvent carryover into cellular assays — a critical factor when working at the micromolar IC₅₀ range. Long-term storage stability is validated at −20°C (powder: 3 years; 4°C: 2 years) and −80°C (DMSO solution: 6 months; −20°C: 1 month) . Compared with erbstatin, which requires fresh preparation due to limited solution stability and exhibits lower aqueous compatibility, ST271 offers superior handling characteristics for multi-day or multi-week experimental protocols . Purity specifications from multiple vendors are consistently ≥98% (typically >99%), reducing the risk of confounding biological effects from impurities .

Compound solubility Formulation reproducibility In vitro assay preparation

Scientifically Validated Application Scenarios for (2E)-2-Cyano-3-(4-hydroxy-3,5-diisopropylphenyl)prop-2-enamide (ST271) Based on Differentiated Evidence


Dissecting Receptor–Tyrosine Kinase Coupling to PLD in Neutrophil Chemoattractant Signaling

ST271 is the most potent characterized tyrphostin for blocking fMet-Leu-Phe-, PAF-, and LTB₄-stimulated PLD activation in human neutrophils (IC₅₀ 6.7–9.0 μM) without inhibiting PKC-driven PLD, enabling clean separation of receptor-tyrosine kinase-dependent and PKC-dependent PLD pathways [1]. At 10 μM, ST271 produces ~80–90% PLD inhibition while sparing PtdInsP₂-PLC activity, making it the tool of choice for studies requiring PLD-selective interrogation in the neutrophil chemotaxis, degranulation, or respiratory burst contexts. Researchers should include Ro-31-8220 (PKC inhibitor, PDBu IC₅₀ 0.3 μM) as a mechanistic control and FIPI to confirm PLD-dependence of downstream phenotypes [1].

Probing Tyrosine Kinase-Dependent PLD Regulation in Human Platelet Activation and Thrombosis Models

ST271 has validated efficacy in both intact and saponin-permeabilized human platelets, where it suppresses thrombin-stimulated PLD activity and inhibits src-family PTK-mediated peptide phosphorylation [2]. At 100 μM, ST271 completely abolishes inositol phosphate formation induced by FcγRII cross-linking while producing <30% inhibition of thrombin and U46619 responses, demonstrating pathway selectivity applicable to studies distinguishing immune-complex-mediated platelet activation from GPCR-driven thrombosis [3]. For platelet studies, genistein and MDHC serve as comparator PTK inhibitors with distinct selectivity profiles; erbstatin is not recommended as a substitute due to its lack of effect on PAF-induced platelet aggregation at equivalent concentrations [4].

Mechanistic Differentiation Control: Upstream PTK-Dependent PLD Activation vs Direct PLD Catalytic Activity

ST271 serves as an essential mechanistic control compound for discriminating between two fundamentally distinct routes to PLD activation: (i) receptor–tyrosine kinase coupling (ST271-sensitive) and (ii) direct PKC-mediated or basal PLD catalytic activity (ST271-insensitive, FIPI-sensitive) [1]. Experimental designs that employ ST271 alongside a direct PLD catalytic inhibitor (FIPI: PLD1 IC₅₀ 25 nM, PLD2 IC₅₀ 20 nM) can unambiguously assign PLD-dependent phenotypes to upstream signaling inputs vs intrinsic PLD enzyme activity. This dual-inhibitor strategy is applicable across neutrophil, platelet, endothelial cell, and cancer cell models where PLD has been implicated in vesicle trafficking, migration, or proliferation.

Calcium Signaling Studies: PLD vs PLC Pathway Discrimination and Ca²⁺ Entry Interrogation

In human platelets, ST271 reduces intracellular Ca²⁺ levels and inhibits phospholipase C activation by preventing extracellular Ca²⁺ entry, with a degree of inhibition slightly greater than that induced by EGTA but not additive with it, suggesting a common mode of action at the level of Ca²⁺ influx [5]. In collagen-adherent single platelets, ST271 substantially reduces the proportion of cells exhibiting a rise in cytosolic Ca²⁺ and transforms the remaining response into oscillations, implicating tyrosine kinase activity in the collagen-induced Ca²⁺ signaling pathway [6]. These properties make ST271 a valuable tool for calcium imaging studies where the contribution of tyrosine kinase-regulated Ca²⁺ entry versus intracellular Ca²⁺ release needs to be resolved.

Quote Request

Request a Quote for (2E)-2-Cyano-3-(4-hydroxy-3,5-diisopropylphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.